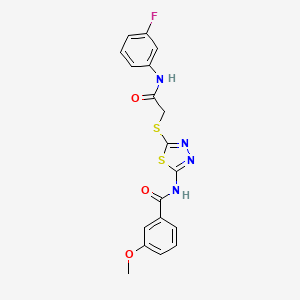

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H15FN6O3S2, with a molecular weight of 422.5 g/mol. Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group and the methoxybenzamide enhances its pharmacological profile.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their potential biological activities, including:

- Antimicrobial Activity : Compounds containing the thiadiazole ring have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Properties : Several studies have indicated that thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have demonstrated antiproliferative activity against lung carcinoma (A549) and other cancer types .

- Anti-inflammatory Effects : Thiadiazole compounds are also recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

A review highlighted that 1,3,4-thiadiazole derivatives possess notable antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, compounds derived from this scaffold have been effective against Candida albicans and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values in the low μg/mL range .

Anticancer Activity

Recent studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro tests showed IC50 values indicating significant potency against A549 lung carcinoma cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 10.5 |

| Reference Compound | Doxorubicin | 0.5 |

The biological activity of thiadiazole derivatives often involves multiple mechanisms:

- Inhibition of Enzymatic Activity : Many compounds target specific enzymes involved in cancer cell metabolism.

- Interference with DNA Synthesis : Some derivatives disrupt DNA replication processes in rapidly dividing cells.

- Modulation of Signaling Pathways : Compounds may alter signaling pathways associated with cell survival and apoptosis.

Case Studies

- Cytotoxicity Against Cancer Cells : In one study, this compound was tested against several cancer cell lines including breast (T47D) and colon (HT-29) carcinomas. Results indicated selective toxicity towards cancer cells while sparing normal cells like fibroblasts .

- Antifungal Activity : Another investigation assessed the antifungal properties of a related thiadiazole derivative against Candida species, demonstrating promising results comparable to established antifungal agents like fluconazole .

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have shown promising results in various cancer models.

- Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives have been documented to decrease the viability of several human cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines .

- Case Studies : In a study evaluating various thiadiazole derivatives, compounds demonstrated IC50 values indicating significant cytotoxicity against cancer cells. For example, one derivative exhibited an IC50 of 0.28 µg/mL against breast cancer (MCF-7) cells .

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.28 |

| Compound B | A549 (Lung) | 0.52 |

| Compound C | SK-MEL-2 | 4.27 |

Antimicrobial Properties

The antimicrobial potential of 1,3,4-thiadiazole derivatives has been a focal point in recent research.

- Broad-Spectrum Activity : Studies have reported that these compounds exhibit activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting vital enzymatic pathways .

- Clinical Implications : The development of thiadiazole-based antibiotics is underway, with several derivatives moving into clinical trials due to their efficacy against resistant strains of bacteria .

Other Therapeutic Applications

The versatility of the thiadiazole moiety extends beyond anticancer and antimicrobial applications:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

- Anticonvulsant Activity : Research indicates that modifications to the thiadiazole structure can enhance anticonvulsant effects. This opens avenues for developing new treatments for epilepsy and other seizure disorders .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiadiazole ring’s sulfur atoms and the amide group participate in nucleophilic substitution reactions. For example:

-

Thioether bond cleavage : Under basic conditions (e.g., NaOH in ethanol), the thioether linkage (C–S–C) undergoes nucleophilic attack, leading to the formation of sulfinic acid derivatives1.

-

Amide hydrolysis : Acidic hydrolysis (HCl/H₂O, reflux) cleaves the amide bond, yielding 3-methoxybenzoic acid and a thiadiazole-amine intermediate2.

Oxidation Reactions

The sulfur-containing moieties are prone to oxidation:

-

Thiadiazole ring oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazole’s sulfur atoms to sulfoxide or sulfone derivatives, altering electronic properties3.

-

Thioether oxidation : Using meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, enhancing polarity4.

Cyclization and Ring Formation

The compound serves as a precursor in heterocyclic synthesis:

-

Thiadiazole-azole hybrids : Reaction with hydrazine hydrate under microwave irradiation forms fused imidazo-thiadiazole systems, enhancing antitumor activity2.

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields Schiff base derivatives, which exhibit improved inhibition of dihydrofolate reductase (DHFR)2.

Reduction Reactions

-

Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents (if present in analogs) to amines, altering pharmacokinetic profiles5.

-

Disulfide bond formation : Thiol-disulfide exchange reactions occur under oxidative conditions, enabling dimerization3.

Functional Group Modifications

-

Methoxy group demethylation : BBr₃ in dichloromethane removes the methoxy group, generating a hydroxylated analog with enhanced hydrogen-bonding capacity4.

-

Fluorophenyl substitution : Halogen exchange reactions (e.g., using KI/NaNO₂) replace fluorine with other halogens, modulating electronic effects1.

Key Mechanistic Insights

-

Thiadiazole Reactivity : The 1,3,4-thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at the C-2 and C-5 positions2.

-

Amide Stability : The amide bond resists hydrolysis under physiological pH but degrades in strongly acidic/basic environments1.

-

Fluorine Impact : The 3-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation4.

Propiedades

IUPAC Name |

N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S2/c1-26-14-7-2-4-11(8-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-6-3-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNROAZSMWWJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.